tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate
Overview
Description
This compound is a derivative of tert-butyl carbamate . It contains a carbamate group (tert-butyl carbamate) and a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group attached to a tert-butyl group and a piperidine ring. The piperidine ring is substituted at the 4-position with a dichlorophenylmethyl group .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Molecular Structure and Hydrogen Bonding : A study highlighted the synthesis of carbamate derivatives including tert-butyl carbamates, analyzing their molecular structure and the nature of hydrogen and halogen bonding interactions. These interactions play a crucial role in the assembly of molecules into three-dimensional architectures, which is significant for understanding molecular packing and interactions in crystal structures (Das et al., 2016).
Synthesis Methodologies : The synthesis of various tert-butyl carbamate derivatives has been extensively researched, with studies focusing on the development of efficient and practical methods for synthesizing these compounds. These methods are vital for producing intermediates used in the synthesis of biologically active compounds (Yamashita et al., 2015), (Jona et al., 2009).
Crystallographic Studies : Research on tert-butyl carbamates also includes detailed crystallographic studies, which are essential for understanding the solid-state geometry and structural features of these compounds. These studies provide insights into the preferred conformation and geometrical isomerism in the solid state (Shanthi et al., 2020).
Applications in Drug Synthesis : Tert-butyl carbamates are important intermediates in the synthesis of small molecule anticancer drugs and other biologically active compounds. Their synthesis and characterization are crucial for the development of effective pharmaceuticals (Zhang et al., 2018).
NMR and X-Ray Studies : The application of NMR and single crystal X-ray diffraction techniques in the synthesis of tert-butyl carbamates provides valuable information about the molecular structure and conformation of these compounds. This information is essential for the development of new materials and pharmaceuticals (Tkachev et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s suggested that the compound may induce a dissipation of the bacterial membrane potential, which could be its mechanism of antibacterial action .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , which suggests that environmental conditions could impact its stability and bioavailability.
Result of Action
It’s suggested that the compound may have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Action Environment
The action, efficacy, and stability of tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate can be influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that temperature and atmospheric conditions can impact its stability.
Properties
IUPAC Name |
tert-butyl N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-15-4-6-21(7-5-15)11-12-8-13(18)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVAFXVAEPRQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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